molecular formula C13H11N3 B1679165 Proflavine CAS No. 92-62-6

Proflavine

Cat. No. B1679165
CAS RN: 92-62-6
M. Wt: 209.25 g/mol
InChI Key: WDVSHHCDHLJJJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Proflavine, also known as proflavin and diaminoacridine, is an acriflavine derivative. It acts as a disinfectant bacteriostatic against many gram-positive bacteria . It has been used in the form of the dihydrochloride and hemisulfate salts as a topical antiseptic, and was formerly used as a urinary antiseptic .


Molecular Structure Analysis

Proflavine is a small molecule that intercalates into DNA, thereby acting as an anticancer agent . The intercalation of Proflavine is shown to be a two-step process in which the first step is believed to be the formation of a pre-intercalative outside bound state .


Chemical Reactions Analysis

Proflavine is known to bind to DNA with different modes, opening additional photochemical-reaction channels in DNA . Both fluorescence and the triplet excited-state generation of Proflavine were quenched after intercalation into DNA, due to ultrafast non-radiative channels .


Physical And Chemical Properties Analysis

Proflavine has a molecular formula of C13H11N3 and a molecular weight of 209.25 . It absorbs strongly in the blue region at 445 nm (in water at pH 7) .

Scientific Research Applications

DNA Intercalation and Antimicrobial Properties

Proflavine is recognized for its DNA intercalating properties and its antimicrobial effects. It denatures bacterial DNA, leading to bacterial lysis, and is often used as a topical antimicrobial agent. However, its intercalation into host DNA has potential oncogenic effects, including the induction of skin cancer and other malignancies due to reactive oxygen species released by proflavine (Gatasheh, Kannan, Hemalatha, & Imrana, 2017)(source).

Inhibition of RNA Synthesis

Proflavine belongs to acridines, which bind nucleic acids and have been used as biochemical tools to study DNA and RNA properties in vivo and in vitro. It inhibits DNA-dependent RNA synthesis, which has facilitated research in enzyme synthesis and transcription (Conde, del Campo, & Ramírez, 1971)(source).

Genetic Code Research

Proflavine was instrumental in the discovery of the triplet nature of the genetic code. It was used to induce mutations in a virus gene, aiding in understanding how the genetic code is read (Crick, Barnett, Brenner, & Watts-Tobin, 1961)(source).

Diagnostic Use in Cervical Dysplasia

Proflavine, used with high-resolution microendoscopy, facilitates the diagnostic evaluation of cervical epithelial cells. Studies suggest that short-term exposure to dilute proflavine does not increase cervical cancer risk (Pantano et al., 2018)(source).

Excited-State Dynamics

The excited-state dynamics of proflavine after intercalation into DNA duplexes has been studied, revealing insights into its potential application in fields like chemotherapy, photobiology, and solar-energy conversion (Zhou et al., 2022)(source).

Versatility in Chemotherapy and Microbiology

Proflavine derivatives show promise in chemotherapy and microbiology due to their anticancer, antimicrobial, antimalarial, and antileishmanial properties. They exhibit significant cytotoxic effects against various cell lines, indicating their pharmaceutical potential (Sabolová, Kristian, & Kožurková, 2020)(source).

Gene Expression Studies

Proflavine has been used as a molecular probe in analyzing tissue-specific gene expression, particularly in studying the induction of glutamine synthetase in embryonic neural retina cells (Moscona & Wiens, 1975)(source).

Safety And Hazards

Proflavine is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is toxic and carcinogenic in mammals and so it is used only as a surface disinfectant or for treating superficial wounds .

properties

IUPAC Name

acridine-3,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3/c14-10-3-1-8-5-9-2-4-11(15)7-13(9)16-12(8)6-10/h1-7H,14-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDVSHHCDHLJJJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=NC3=C(C=CC(=C3)N)C=C21)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9043776
Record name Proflavin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9043776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Yellow solid; [Merck Index], Hygroscopic powder; [Sigma-Aldrich MSDS], Solid
Record name Proflavine
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/6844
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name Proflavine hemisulfate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/19748
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name Proflavine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015255
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Red needles, hygroscopic. Sol in 300 parts cold water, in 1 part boiling water; slightly sol in alc. Practically insol in ether. pH of satd soln is 6-8. pH of 0.1 percent soln is 2.5 /Sulfate/, Soluble in ethanol. Practically insoluble in benzene and ether., Soluble in water., 1.04e-01 g/L
Record name Proflavine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01123
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name PROFLAVINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7071
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Proflavine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015255
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Vapor Pressure

0.00000009 [mmHg]
Record name Proflavine
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/6844
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Mechanism of Action

Proflavine acts by interchelating DNA (intercalation), thereby disrupting DNA synthesis and leading to high levels of mutation in the copied DNA strands. This prevents bacterial reproduction., The ability of proflavine (3,6-diaminoacridine) and its 2,7-dimethyl, 2,7-diethyl, 2,7-diisopropyl and 2,7-di-tert.-butyl derivatives to induce the 'petite' mutation in Saccharomyces cerevisiae has been studied in relation to the DNA-binding properties of the compounds. The nature of the binding has been investigated by nuclear magnetic resonance techniques, and the results support and clarify earlier suggestions that the first 3 members of the series intercalate into DNA while the diisopropyl and di-tert.-butyl compounds do not. Toxicity of the drugs was primarily associated with their mode of DNA binding, but lipophilicity had an important secondary effect. It seems likely that the toxic properties of the more lipophilic DNA-intercalating members of the series mask their potential for 'petite' mutagenesis., The toxicities of several aminoacridines were measured against pathogenic strains of both Gram-positive (Staphylococcus aureus, Enterococcus faecalis, Bacillus cereus) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) organisms. In several cases, illumination at a light dose of 6.3 J/cm2 resulted in considerable decreases in the minimum lethal drug concentrations required, giving up to 50-fold increases in bactericidal activity. Derivatives of 9-aminoacridine (aminacrine) exhibited phototoxicity against one or more of the test organisms, but the established photosensitizing acridines proflavine and acridine orange were photobactericidal against all strains.
Record name Proflavine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01123
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name PROFLAVINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7071
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Proflavine

Color/Form

Yellow needles from alcohol. Solutions are brownish and when diluted are fluorescent.

CAS RN

92-62-6, 1811-28-5
Record name Proflavine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=92-62-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Proflavine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000092626
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Proflavine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01123
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 3,6-Acridinediamine
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Proflavin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9043776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Proflavine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.001.976
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Proflavine hemisulphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.015.746
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PROFLAVINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CY3RNB3K4T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name PROFLAVINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7071
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Proflavine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015255
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

284-286 °C, 285 °C
Record name Proflavine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01123
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name PROFLAVINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7071
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Proflavine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015255
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Proflavine
Reactant of Route 2
Proflavine
Reactant of Route 3
Proflavine
Reactant of Route 4
Reactant of Route 4
Proflavine
Reactant of Route 5
Proflavine
Reactant of Route 6
Proflavine

Citations

For This Compound
12,800
Citations
G Cohen, H Eisenberg - Biopolymers: Original Research on …, 1969 - Wiley Online Library
… of proflavine at 0. 2 … of proflavine bound; independent calculations from viscosity and sedimentation measurements yield almost identical results. Over the range of r (moles of proflavine …
Number of citations: 127 onlinelibrary.wiley.com
ME Nedu, M Tertis, C Cristea, AV Georgescu - Diagnostics, 2020 - mdpi.com
… Proflavine was used as a disinfectant and bacteriostatic … , respectively, methylene blue and proflavine turned out to be … of methylene blue and proflavine that can be used for in vivo …
Number of citations: 41 www.mdpi.com
M Aslanoglu - Analytical Sciences, 2006 - Springer
… The interaction of proflavine with herring sperm DNA has been investigated by cyclic … of proflavine into the DNA double helix. The binding constant for the interaction between proflavine …
Number of citations: 174 link.springer.com
W Müller, DM Crothers… - European Journal of …, 1973 - Wiley Online Library
A proflavine derivative with bulky substituents, 2,7‐di‐t‐butyl‐proflavine, binds to DNA but … case with unsubstituted proflavine. We conclude that an outside‐bound complex is formed. …
Number of citations: 132 febs.onlinelibrary.wiley.com
D Sabolova, P Kristian… - Journal of Applied …, 2020 - Wiley Online Library
… Our attention has focused on new classes of proflavine conjugates, which display significant … in proflavine conjugates with imidazolidinones, ureas and thioureas. In particular, proflavine-…
HJ Li, DM Crothers - Journal of molecular biology, 1969 - Elsevier
… on the proflavine-DNA complex. The principle of the technique is simple. Proflavine is mixed … If the reaction is simple, for example free proflavine in equilibrium with a single complex form…
Number of citations: 323 www.sciencedirect.com
V Luzzati, F Masson, LS Lerman - Journal of molecular biology, 1961 - Elsevier
… The proflavine concentrations in all of the experiments described … When proflavine was added in excess of this amount we … amount of proflavine is given by the ratio, fl, of the proflavine …
Number of citations: 204 www.sciencedirect.com
RAC Foster - Journal of bacteriology, 1948 - Am Soc Microbiol
… of proflavine on free phage and on bacterial growth. Exposure of free phage to proflavine in … Plate counts taken at intervals after the addition of proflavine to growing cultures of E. coli B, …
Number of citations: 142 journals.asm.org
DEV Schmechel, DM Crothers - … : Original Research on …, 1971 - Wiley Online Library
… Cohen and Eisenberg measured values of tlie density increment for proflavine with DNA, and we have used their values to evaluate our data for proflavine with poly A . poly U. …
Number of citations: 175 onlinelibrary.wiley.com
ES DeJong, C Chang, MK Gilson, JP Marino - Biochemistry, 2003 - ACS Publications
… Titrations of RRE-IIB with proflavine, monitored using 1 H … proflavine binding interaction occurs with a 2:1 (proflavine:RRE… 2:1 proflavine·RRE-IIB complex indicate that the two proflavine …
Number of citations: 101 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.